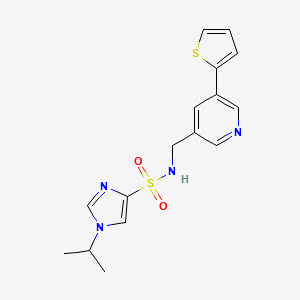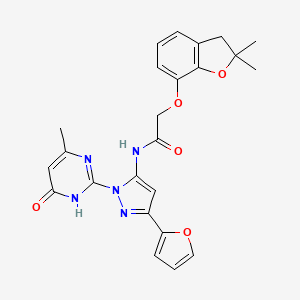
(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane” is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 . It is used as a reactant in studying the efficient purification of potential mutagenic impurities in the synthesis of drug substances .
Synthesis Analysis
This compound can be synthesized in a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide via a 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole intermediate .Molecular Structure Analysis
The molecular structure of this compound has been studied using multinuclear NMR (1H-, 13C- and 15N-) in solution and in the solid state . The molecular conformation around the single bond connecting the two aromatic systems has been established through X-ray diffraction analysis .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 353.9±30.0 °C and its density is predicted to be 1.24±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Intramolecular Interactions and Molecular Structures
Research on similar compounds, such as those exhibiting S(II)⋯O(carbonyl) or S(II)⋯O—(nitro) close contacts, helps in understanding the intramolecular interactions and molecular structures that could be relevant to "(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate". These studies provide valuable information on the planar, equatorial, and skew conformations affected by steric and conjugative effects, and sulfur-oxygen interactions, which are significant in determining the stability and reactivity of such compounds (Kucsman et al., 1984).
Analytical Applications
The nitration of aromatic compounds, such as the study involving 2,4-dimethylphenol, highlights the potential use of nitrophenyl derivatives in analytical chemistry, particularly in nitrate determination through gas chromatography. This demonstrates the reactive nature of such compounds and their utility in developing analytical methods for environmental and chemical analyses (Englmaier, 1983).
Biochemical Interactions
The study of phenol derivatives, including nitrophenyl compounds, in inhibiting human cytosolic carbonic anhydrase isozymes, suggests potential biochemical or medical applications. These compounds serve as leads for designing inhibitors targeting specific enzyme isoforms, providing a pathway for therapeutic agent development (Şentürk et al., 2009).
Catalytic and Synthetic Applications
Studies on the catalysis of hydrolysis reactions by imidazoles with proximate carboxylate groups, using substrates similar to nitrophenyl acetates, shed light on the potential catalytic applications of such compounds. These findings can be applied in the synthesis and design of new chemical reactions, enhancing efficiency and selectivity in organic synthesis (Bowden & Brownhill, 1997).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-11-7-8-12(2)14(9-11)22-16(18)10-23(21)15-6-4-3-5-13(15)17(19)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGVIMPHYXCORW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

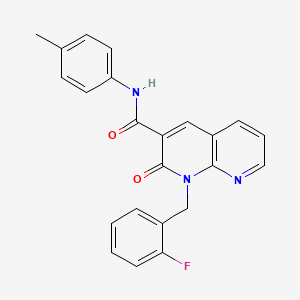
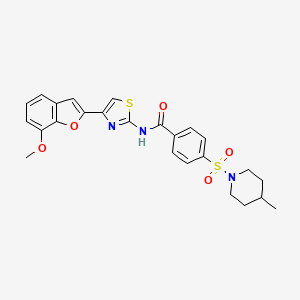
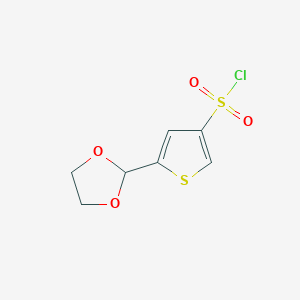

![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)

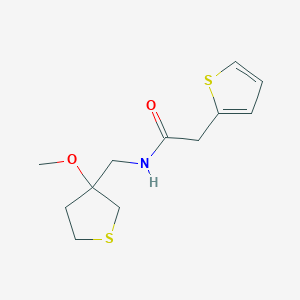
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)
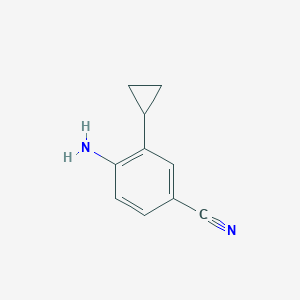
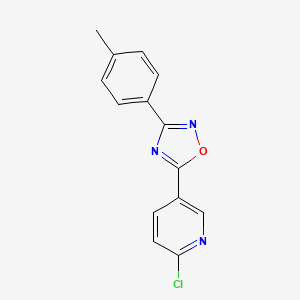
![[4-(Butan-2-yl)phenyl]methanol](/img/structure/B2408621.png)
